molecular formula C14H8Cl2N2OS B3032087 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 103949-43-5

3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Katalognummer: B3032087
CAS-Nummer: 103949-43-5
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: SSOMEQVZSPBNRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C14H8Cl2N2OS and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2,4-Dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C14_{14}H9_{9}Cl2_{2}N2_{2}OS
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 23892-21-9

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Apoptosis Induction : Studies have shown that this compound can modulate apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptosis pathways. This mechanism is particularly relevant in cancer therapy, where inducing cell death in tumor cells is crucial .
  • Cell Cycle Arrest : The compound has demonstrated the ability to arrest cell cycles at specific phases (G1 and G2/M), which is significant for inhibiting cancer cell proliferation .
  • Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cancer progression, including Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA). The inhibition of these enzymes contributes to reduced tumor growth and metastasis .

Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HT29 (Colon Cancer)5.6Apoptosis induction
MCF-7 (Breast Cancer)8.0Cell cycle arrest
A2780 (Ovarian Cancer)6.5LDHA inhibition

These findings indicate that the compound exhibits significant cytotoxic effects across different cancer types.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in reducing inflammation:

  • Cytokine Modulation : It has been observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Animal Models : In rodent models of inflammation, treatment with this compound led to reduced swelling and pain responses compared to control groups .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Colon Cancer : A study involving HT29 colon cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 48 hours of exposure .
  • Inflammation Model : In a rat model of induced arthritis, administration of the compound resulted in a reduction of joint swelling by approximately 40%, indicating its potential as an anti-inflammatory agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Activity
Recent studies have demonstrated that compounds similar to 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exhibit significant antioxidant properties. For instance, certain derivatives have shown lower IC50 values in DPPH radical scavenging assays compared to standard antioxidants like butylated hydroxy toluene (BHT), indicating their potential as effective antioxidants in preventing oxidative stress-related diseases .

Anticancer Properties
Research indicates that this compound may inhibit key enzymes involved in cancer progression. For example, it has been evaluated for its ability to inhibit lactate dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2), both of which are implicated in tumor metabolism and inflammation. The compound's derivatives have shown promising results with IC50 values that suggest potent inhibitory effects against these enzymes .

Pharmacological Applications

Diabetes Management
The compound has also been investigated for its potential role in diabetes management. Certain derivatives have been identified as dual inhibitors of α-glucosidase (AG) and aldose reductase (AA), suggesting their utility in controlling blood sugar levels and preventing complications associated with diabetes .

Anti-inflammatory Effects
The anti-inflammatory properties of this compound derivatives have been documented, particularly their ability to modulate inflammatory pathways through the inhibition of COX-2 and related enzymes. This makes them candidates for further development as anti-inflammatory agents .

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thioxo group in the compound enhances its binding affinity to enzymes like LDHA and COX-2, leading to effective inhibition.
  • Cell Signaling Modulation : It may influence key signaling pathways associated with cell growth and apoptosis, contributing to its anticancer effects .

Comparative Studies

To understand the unique properties of this compound relative to similar compounds, a comparison table is provided below:

Compound NameAntioxidant Activity (IC50)LDHA Inhibition (IC50)COX-2 Inhibition (IC50)Diabetes Inhibition
This compoundLower than BHT281.374 µg/mL251.780 µg/mLYes
6-Bromo DerivativeHigher IC50Modest inhibitionNot specifiedNo
3-Methyl DerivativeModerate IC50Higher IC50Not specifiedYes

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1 : A study focused on the synthesis and biological evaluation of various derivatives showed that the introduction of different substituents significantly affected antioxidant potency and enzyme inhibition profiles.
  • Case Study 2 : Another investigation revealed that specific modifications in the quinazolinone core structure could enhance the anticancer activity by improving the binding efficiency to target enzymes involved in tumor metabolism .

Eigenschaften

IUPAC Name

3-(2,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOMEQVZSPBNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351775
Record name 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103949-43-5
Record name 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.